Msx-122 - 897657-95-3

Msx-122

Catalog Number: EVT-288347
CAS Number: 897657-95-3
Molecular Formula: C16H16N6
Molecular Weight: 292.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MSX-122, chemically known as N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine [], is a novel small molecule identified as a partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4) []. This receptor plays a crucial role in cancer metastasis by mediating the homing of tumor cells to distant organ sites []. MSX-122 exhibits unique properties compared to other reported CXCR4 antagonists, particularly its inability to mobilize stem cells, which may offer a safer profile for long-term blockade of metastasis [].

Source and Classification

MSX-122 is derived from a structural modification of existing chemokine receptor antagonists. It is identified by the chemical name N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine and has the CAS number 897657-95-3. This compound is notable for being an orally bioavailable non-peptide CXCR4 antagonist, making it distinct from other CXCR4 inhibitors that may require parenteral administration .

Synthesis Analysis

The synthesis of MSX-122 involves several key steps that are crucial for constructing its molecular framework:

  1. Formation of the Benzylamine Core: The initial step involves reacting benzyl chloride with ammonia or an amine to produce benzylamine.
  2. Introduction of Pyrimidine Groups: The benzylamine core is then reacted with pyrimidine derivatives through specific conditions to incorporate the pyrimidine moieties into the structure.
  3. Reductive Amination: A pivotal step in the synthesis involves a reductive amination reaction that allows for the formation of MSX-122 in a single chemical step, enhancing production efficiency.
  4. Purification and Characterization: The final product undergoes purification via column chromatography and characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .

Technical Parameters

Molecular Structure Analysis

The molecular structure of MSX-122 features a central benzylamine core flanked by two pyrimidine rings. This design contributes to its binding affinity for CXCR4.

Structural Details

  • Molecular Formula: C14_{14}H15_{15}N5_{5}
  • Molecular Weight: Approximately 255.31 g/mol
  • 3D Structure: Computational docking studies have illustrated that MSX-122 occupies a specific binding pocket within CXCR4, allowing it to interfere with ligand-receptor interactions without displacing CXCL12 .
Chemical Reactions Analysis

MSX-122 can participate in various chemical reactions, which include:

  1. Oxidation: Under specific conditions, MSX-122 can be oxidized to form derivatives that may exhibit altered biological activities.
  2. Reduction: Reduction reactions could lead to the formation of reduced products that may have different pharmacological profiles.
  3. Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced, potentially modifying its activity against CXCR4 .

Reaction Parameters

  • Conditions: Each reaction type requires tailored conditions such as temperature, solvent choice, and catalysts to optimize outcomes.
Mechanism of Action

MSX-122 functions primarily as a partial antagonist of CXCR4, inhibiting its interaction with the ligand CXCL12 (also known as stromal-derived factor 1).

Detailed Mechanism

  1. Binding Affinity: MSX-122 exhibits potent inhibition of CXCR4/CXCL12 actions with an IC50 value around 10 nM, indicating strong binding affinity .
  2. Signal Transduction Interference: By binding to CXCR4, MSX-122 disrupts downstream signaling pathways that regulate cell survival, proliferation, and migration—key processes in cancer metastasis.
  3. Biochemical Pathways Affected: The compound has been shown to inhibit cellular processes such as chemotaxis and angiogenesis by modulating intracellular calcium levels and gene transcription related to these pathways .
Physical and Chemical Properties Analysis

MSX-122 possesses several notable physical and chemical properties:

  1. Solubility: The compound is soluble in organic solvents, which facilitates its formulation for biological assays.
  2. Stability: MSX-122 shows stability under physiological conditions, making it suitable for oral administration.
  3. Pharmacokinetics: It has demonstrated good tolerability in animal models at doses up to 600 mg/kg with favorable plasma exposure, supporting its potential for once-daily dosing regimens .

Relevant Data

  • Melting Point: Specific thermal properties are yet to be fully characterized but are essential for formulation development.
Applications

MSX-122 has significant potential in various scientific applications:

  1. Cancer Therapy: Its primary application lies in oncology, where it serves as a therapeutic agent against metastatic cancers by blocking CXCR4-mediated pathways.
  2. Anti-inflammatory Applications: The compound has shown efficacy in models of inflammation, suggesting broader therapeutic uses beyond oncology .
  3. Research Tool: MSX-122 is utilized in laboratory settings to study CXCR4 signaling mechanisms and their implications in cancer biology.

Future Directions

Ongoing research aims to explore combination therapies involving MSX-122 with other chemotherapeutic agents to enhance treatment efficacy against resistant tumor types .

Introduction to CXCR4 Signaling and Therapeutic Targeting

Role of the CXCL12/CXCR4 Axis in Immune Regulation and Disease

Physiological Functions

The CXCL12/CXCR4 axis orchestrates hematopoietic stem cell (HSC) retention in bone marrow niches through constitutive chemotactic signaling. CXCL12 gradients guide progenitor cell migration during embryogenesis, while in adults, they regulate immune cell trafficking across lymphoid tissues [1] [2]. B-cell development and positioning within germinal centers critically depend on CXCR4 signaling, as demonstrated by impaired chemotaxis and phagocytosis upon CXCR4 blockade in vertebrate models [3]. The axis further maintains neuronal patterning and cardiovascular development, with knockout models exhibiting lethal embryonic defects [1].

Pathological Implications

Cancer Progression: CXCR4 overexpression occurs in >23 cancer types (e.g., breast, prostate, ovarian cancers), correlating with metastatic dissemination to CXCL12-rich organs (bone, lung, liver) [4] [7]. Tumor-derived exosomes upregulate CXCR4 expression in stromal cells, establishing pre-metastatic niches. CXCL12 also induces epithelial-mesenchymal transition (EMT) via SNAIL/SLUG upregulation and promotes angiogenesis through VEGF synergy [7].

Autoimmune & Inflammatory Diseases: Elevated serum CXCL12/CXCR4 levels correlate with rheumatoid arthritis (RA) severity by facilitating leukocyte infiltration into synovium. In inflammatory bowel disease (IBD), mucosal CXCR4+ lymphocytes drive tissue damage [1]. COVID-19 severity is associated with CXCL12/CXCR4 upregulation (AUC=0.98 for diagnosis), amplifying cytokine storms through monocyte and T-cell recruitment [5].

Viral Pathogenesis: CXCR4 serves as an HIV-1 coreceptor for T-cell tropic (X4) viral strains. WHIM syndrome (warts, hypogammaglobulinemia, infections, myelokathexis), caused by gain-of-function CXCR4 mutations, demonstrates pathological leukocyte retention in bone marrow [1].

Table 1: Pathological Conditions Driven by CXCL12/CXCR4 Axis Dysregulation

Disease CategoryKey Pathogenic MechanismsClinical Correlates
Oncological• Metastatic niche colonization • EMT induction • Angiogenesis promotionShorter progression-free survival in CXCR4+ carcinomas
Autoimmune• Leukocyte synovial infiltration (RA) • Lymphocyte mucosal homing (IBD)Serum CXCL12 levels predict therapeutic response
Viral• HIV-1 T-cell entry coreceptor • Impaired leukocyte egress (WHIM)AMD3100 mobilizes CD4+ T-cells in HIV
Pulmonary• Vascular remodeling (PAH) • Hypoxia-induced CXCL12 upregulationRNF213 variants amplify CXCR4 signaling in PAH [8]

Rationale for Targeting CXCR4 in Oncology and Inflammatory Disorders

Oncological Applications

Tumor Microenvironment (TME) Modulation: CXCR4 inhibition disrupts stromal-tumor crosstalk by blocking cancer-associated fibroblast (CAF)-derived CXCL12. This reduces immunosuppressive cell recruitment (Tregs, M2 macrophages) and enhances CD8+ T-cell infiltration [4]. MSX-122 synergizes with anti-PD-1 by reversing T-cell exclusion in pancreatic adenocarcinoma models [7].

Metastatic Suppression: Targeting CXCR4 impedes directional migration toward CXCL12-rich organs. In breast cancer, MSX-122 reduces bone metastasis by >60% in murine xenografts through inhibition of osteoclast activation and MMP-9 secretion [7].

Therapy Resistance: Hypoxia-induced CXCL12 upregulation activates CXCR4/PI3K/AKT signaling, conferring resistance to tyrosine kinase inhibitors (TKIs) and chemotherapy. Co-administration of MSX-122 restores sorafenib sensitivity in hepatocellular carcinoma via AKT pathway suppression [2] [7].

Inflammatory Disorder Applications

Rheumatoid Arthritis: Synovial fibroblasts overexpress CXCL12, recruiting CXCR4+ neutrophils and osteoclast precursors. MSX-122 reduces joint erosion in collagen-induced arthritis models by 45% compared to TNF inhibitors alone [1].

Inflammatory Bowel Disease: Mucosal biopsies from ulcerative colitis patients show 8-fold higher CXCR4 expression versus controls. Antagonism blocks lymphocyte transepithelial migration, attenuating colitis severity in murine TNBS models [1].

Pulmonary Hypertension: RNF213 mutations (Arg4810Lys) drive hypoxia-induced CXCL12 overexpression, promoting pulmonary artery smooth muscle proliferation. CXCR4 antagonists reverse vascular remodeling in RNF213-mutant PAH mice [8].

Table 2: Comparative Mechanisms of Select CXCR4-Targeted Agents

AgentTarget SpecificityKey Differentiating AttributesTherapeutic Contexts
AMD3100CXCR4 antagonist• Mobilizes HSCs • Induces rapid leukocytosisWHIM syndrome, HSC transplantation
MSX-122Partial CXCR4 antagonist• Minimal cardiac toxicity • Inhibits β-arrestin recruitment • Oral bioavailabilitySolid tumors, inflammatory conditions
PlerixaforCXCR4 antagonist• Subcutaneous administration • Synergy with G-CSFNon-Hodgkin lymphoma, multiple myeloma

MSX-122’s partial antagonism uniquely preserves homeostatic leukocyte trafficking while inhibiting pathological signaling—a critical advantage over complete antagonists like AMD3100 that induce hematopoietic stem cell hypermobilization [7]. Its oral bioavailability and lack of cardiotoxicity position it favorably for chronic inflammatory disease management.

Properties

CAS Number

897657-95-3

Product Name

Msx-122

IUPAC Name

N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

InChI

InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22)

InChI Key

PXZXYRKDDXKDTK-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3

Solubility

Soluble in DMSO, not in water

Synonyms

MSX-122
N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.